2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol
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Overview
Description
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the imino and ethan-1-ol functional groups. Common synthetic routes may include:
Nucleophilic substitution reactions: Using isoquinoline as a starting material, nucleophilic substitution can introduce the ethan-1-ol group.
Reduction reactions: Reduction of isoquinoline derivatives to form the imino group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic hydrogenation: Using catalysts to facilitate the reduction process.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.
Reduction: Further reduction of the imino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes or ketones.
Reduction products: Amines.
Substitution products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinoline derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a similar structure.
1-Isoquinolinamine: A derivative with an amine group.
2-Isoquinolinol: A derivative with a hydroxyl group.
Uniqueness
2-(1-Iminoisoquinolin-2(1H)-yl)ethan-1-ol is unique due to the presence of both imino and ethan-1-ol functional groups, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
100060-00-2 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(1-iminoisoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H12N2O/c12-11-10-4-2-1-3-9(10)5-6-13(11)7-8-14/h1-6,12,14H,7-8H2 |
InChI Key |
HDBOLKRWSGLJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=N)CCO |
Origin of Product |
United States |
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